molecular formula C8H9F3N2O B2416754 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde CAS No. 1820666-35-0

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Cat. No. B2416754
CAS RN: 1820666-35-0
M. Wt: 206.168
InChI Key: OCDPJEHWRHQAED-UHFFFAOYSA-N
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Description

“1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H9F3N2O. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was reported to involve condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.17 . It is recommended to be stored in a refrigerated condition for maintaining its stability .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Linearly Bonded Pyrazoles Synthesis : Papernaya et al. (2013) described the synthesis of linearly bonded bis[4-(1,3-diselenan-2-yl)pyrazoles] from 1,1’-bis(pyrazole-4-carbaldehydes), showcasing the compound's utility in forming novel pyrazole derivatives (Papernaya et al., 2013).

  • Formation of Schiff Bases with Chitosan : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases, demonstrating the compound's potential in creating biologically active materials (Hamed et al., 2020).

  • Vilsmeier-Haack Reaction for Antimicrobial Agents : Bhat et al. (2016) utilized a Vilsmeier-Haack formylation approach to synthesize 1H-pyrazole-4-carbaldehyde compounds with potential antimicrobial activities (Bhat et al., 2016).

Biological Applications

  • Antimicrobial Activity : The work by Bhat et al. (2016) also highlighted the potential antimicrobial activities of the synthesized pyrazole derivatives, which could have implications for drug development (Bhat et al., 2016).

  • Antioxidant and Anti-inflammatory Activity : Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities, suggesting potential medicinal applications (Sudha et al., 2021).

  • Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated them for anticonvulsant and analgesic activities, indicating the compound's relevance in neurological research (Viveka et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for “1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” is available for reference . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for “1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPJEHWRHQAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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